

An In-depth Technical Guide on 3-((2-Hydroxyethyl)amino)propanol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-((2-Hydroxyethyl)amino)propanol

Cat. No.: B098944

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-((2-Hydroxyethyl)amino)propanol** (CAS No. 19344-29-7), a difunctional amino alcohol. Due to a lack of specific literature detailing its initial discovery, this document focuses on its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in research and development. While a detailed historical account of its first synthesis remains elusive in publicly accessible records, this guide serves as a foundational resource for professionals working with this compound.

Introduction

3-((2-Hydroxyethyl)amino)propanol is a primary amino alcohol containing both a primary and a secondary hydroxyl group. Its structure lends itself to a variety of chemical reactions, making it a potentially useful building block in organic synthesis. This document collates available data on its properties and outlines a theoretical synthetic pathway.

Chemical and Physical Properties

The known quantitative data for **3-((2-Hydroxyethyl)amino)propanol** are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	19344-29-7	[1] [2]
Molecular Formula	C ₅ H ₁₃ NO ₂	[1]
Molecular Weight	119.16 g/mol	[1]
Boiling Point	160-162 °C at 11 Torr	
Density (Predicted)	1.037 ± 0.06 g/cm ³	
pKa (Predicted)	14.78 ± 0.10	

Plausible Synthesis Pathway

While a specific historical account of the first synthesis of **3-((2-Hydroxyethyl)amino)propanol** is not readily available in scientific literature, a logical and commonly employed method for its preparation would be the reaction of 3-amino-1-propanol with ethylene oxide. This reaction is a standard method for the hydroxyethylation of amines.

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine group of 3-amino-1-propanol on the electrophilic carbon atom of the ethylene oxide ring. This results in the opening of the epoxide ring and the formation of a new carbon-nitrogen bond, yielding the desired product.

Generalized Experimental Protocol

The following is a generalized, hypothetical protocol for the synthesis of **3-((2-Hydroxyethyl)amino)propanol**. This is not based on a specific cited experiment for this exact compound but is derived from standard procedures for similar chemical transformations.

Materials:

- 3-amino-1-propanol
- Ethylene oxide
- A suitable solvent (e.g., methanol, ethanol, or water)

- Reaction vessel equipped with a stirrer, cooling system, and a port for gas introduction

Procedure:

- Reaction Setup: In a well-ventilated fume hood, charge the reaction vessel with 3-amino-1-propanol and the chosen solvent.
- Cooling: Cool the solution to a low temperature (e.g., 0-5 °C) using an ice bath to control the exothermic reaction.
- Ethylene Oxide Addition: Slowly bubble a stoichiometric amount of ethylene oxide gas into the cooled, stirred solution. The rate of addition should be carefully controlled to maintain the desired reaction temperature.
- Reaction Monitoring: Monitor the progress of the reaction by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
- Work-up: Once the reaction is complete, any unreacted ethylene oxide and the solvent are removed under reduced pressure.
- Purification: The crude product can be purified by vacuum distillation to obtain **3-((2-Hydroxyethyl)amino)propanol** in high purity.

Visualization of Synthetic Workflow

The logical workflow for the synthesis and purification of **3-((2-Hydroxyethyl)amino)propanol** can be visualized as follows:

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **3-((2-Hydroxyethyl)amino)propanol**.

Potential Applications in Research and Drug Development

While specific applications of **3-((2-Hydroxyethyl)amino)propanol** are not extensively documented, its structure suggests several potential uses in research and drug development:

- **Building Block:** Its dual functionality (amine and two hydroxyl groups) makes it a versatile starting material for the synthesis of more complex molecules, including pharmaceutical intermediates.
- **Linker Molecule:** The hydroxyl groups can be functionalized to attach to other molecules, potentially serving as a linker in bioconjugation or in the development of prodrugs.
- **Scaffold:** The core structure could be used as a scaffold for the development of new chemical entities with potential biological activity.

Conclusion

3-((2-Hydroxyethyl)amino)propanol is a chemical compound with potential utility in organic synthesis and medicinal chemistry. Although its discovery and historical development are not well-documented, its chemical properties and plausible synthetic route provide a solid foundation for its application in modern research. This guide offers a summary of the available technical information to aid researchers and professionals in their work with this compound. Further studies are warranted to explore its full potential in various scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-((2-Hydroxyethyl)amino)propanol | C5H13NO2 | CID 3015059 - PubChem
[pubchem.ncbi.nlm.nih.gov]

- 2, 3-((2-HYDROXYETHYL)AMINO)-1-PROPANOL | 19344-29-7 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 3-((2-Hydroxyethyl)amino)propanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b098944#discovery-and-history-of-3-2-hydroxyethyl-amino-propanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com